2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 868147-25-5
Cat. No.: VC4518756
Molecular Formula: C24H20N4OS
Molecular Weight: 412.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868147-25-5 |
|---|---|
| Molecular Formula | C24H20N4OS |
| Molecular Weight | 412.51 |
| IUPAC Name | 4-methyl-11-(4-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
| Standard InChI | InChI=1S/C24H20N4OS/c1-14-5-8-16(9-6-14)22-20-21(27-24-25-13-26-28(22)24)17-12-15(2)7-10-18(17)29-23(20)19-4-3-11-30-19/h3-13,22-23H,1-2H3,(H,25,26,27) |
| Standard InChI Key | ZZRPWLZSZWLDMI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)C)OC3C5=CC=CS5)NC6=NC=NN26 |
Introduction
Molecular Formula and Weight
The molecular formula for this compound is not directly available, but based on its structure, it can be inferred to be C24H19N5S. The molecular weight would be approximately 421.5 g/mol, assuming the presence of a chromeno[4,3-d] triazolo[1,5-a]pyrimidine core with the specified substituents.
Structural Features
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Chromene Ring: Part of a larger fused system, contributing to potential biological activity.
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Triazole and Pyrimidine Rings: These are common in pharmaceuticals due to their ability to interact with biological targets.
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Thiophene and p-Tolyl Substituents: These can influence solubility, stability, and interaction with biological molecules.
Synthesis Approaches
Synthesis of such complex heterocycles often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, compounds like 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine are used as precursors for synthesizing related heterocycles .
Related Compounds
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Thieno[2,3-b]pyridines: These compounds are synthesized using chloroacetyl derivatives and have shown potential in various applications .
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Triazolo[3,4-b]134thiadiazines: Compounds like 3-(2-methylphenyl)-6-thiophen-2-yl-7H- triazolo[3,4-b] thiadiazine demonstrate the versatility of thiadiazine and triazole rings in heterocyclic chemistry .
Biological Activity
Heterocycles with diverse ring systems often exhibit biological activity, such as anti-inflammatory or anticancer properties. For instance, compounds with similar structures have been explored as potential inhibitors of enzymes like 5-lipoxygenase .
Materials Science
These compounds could also have applications in materials science due to their potential optical or electronic properties.
Data Table: Comparison of Related Compounds
This table highlights the diversity of heterocyclic compounds and their potential applications, although specific data for the target compound is not available.
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